molecular formula C15H15NO6S2 B172003 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid CAS No. 176978-81-7

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid

Cat. No. B172003
CAS RN: 176978-81-7
M. Wt: 369.4 g/mol
InChI Key: FNEUQIFLYGCFMY-UHFFFAOYSA-N
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Description

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid, also known as TBID, is a heterocyclic aromatic compound that has been widely studied in the field of organic chemistry. It is a derivative of indole and is known for its unique chemical properties, such as its ability to fluoresce under UV light. TBID has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species and as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid is not fully understood, but it is thought to involve the induction of oxidative stress in cells. 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid has been shown to generate reactive oxygen species (ROS) in cells, which can lead to oxidative damage and cell death. It has also been suggested that 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid may interact with specific proteins in cells, leading to changes in their function and ultimately causing cell death.
Biochemical and Physiological Effects:
1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid has been shown to have a variety of biochemical and physiological effects in cells and tissues. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively detect ROS in cells and tissues. However, 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid may also have toxic effects in cells, as it has been shown to induce oxidative stress and damage to DNA.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid in lab experiments is its ability to selectively detect ROS in cells and tissues. This makes it a valuable tool for studying oxidative stress and its role in various disease processes. Additionally, 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid has been shown to have potential as a cancer therapeutic, making it a promising candidate for further research.
However, there are also limitations to using 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid in lab experiments. One limitation is its potential toxicity to cells, as it has been shown to induce oxidative stress and DNA damage. Additionally, 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid. One area of interest is its potential as a cancer therapeutic. Further research is needed to fully understand the mechanism of action of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid in cancer cells and to determine its efficacy as a cancer therapeutic.
Another area of interest is the development of new fluorescent probes based on 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid. Researchers are working to modify the structure of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid to improve its properties as a fluorescent probe, such as its selectivity and sensitivity for detecting ROS.
Finally, there is interest in exploring the potential of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid for other applications, such as in the development of new materials or as a catalyst for chemical reactions. Further research is needed to fully understand the chemical properties of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid and its potential for various applications.

Synthesis Methods

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of indole with chlorosulfonic acid to form 1-chloro-2-sulfonylindole. This intermediate is then reacted with 2,4,6-trimethylphenol to form 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid.

Scientific Research Applications

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid has been used in various scientific research applications due to its unique chemical properties. One of its primary uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding various disease processes. 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying oxidative stress.
1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid has also been investigated as a potential therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis (cell death) in these cells. However, further research is needed to fully understand the mechanism of action of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid in cancer cells and to determine its potential as a cancer therapeutic.

properties

IUPAC Name

1,1,2-trimethylbenzo[e]indole-6,8-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S2/c1-8-15(2,3)14-11-6-9(23(17,18)19)7-13(24(20,21)22)10(11)4-5-12(14)16-8/h4-7H,1-3H3,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEUQIFLYGCFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573839
Record name 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176978-81-7
Record name 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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